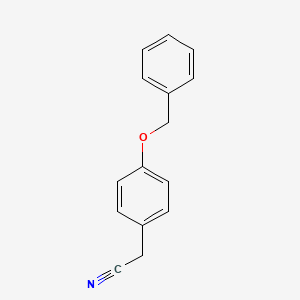

4-Benzyloxyphenylacetonitrile

概要

説明

4-Benzyloxyphenylacetonitrile is an organic compound with the molecular formula C15H13NO. It is known for its applications in various fields, including chemistry and pharmaceuticals. The compound is characterized by its colorless to pale yellow solid form and a distinct aroma.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxyphenylacetonitrile typically involves the reaction of benzyl phenyl ether with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride. This intermediate is then reacted with an alkali metal cyanide in a solvent to produce this compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反応の分析

Hydroxyl Protection

The phenolic hydroxyl group is protected using benzyl bromide in the presence of a base such as potassium carbonate. This step is crucial for preventing unwanted reactions during subsequent steps.

Nucleophilic Addition

Following hydroxyl protection, the resulting intermediate undergoes nucleophilic addition to form the acetonitrile derivative. For instance, p-hydroxybenzene acetonitrile reacts with benzyl bromide in acetone to yield 4-Benzyloxyphenylacetonitrile with high purity (99.83%) and yield (90.10%) under optimized conditions.

Cyanation Reaction

In this step, the protected intermediate is treated with sodium cyanide in a suitable solvent (e.g., dimethylformamide) to introduce the nitrile group. The reaction conditions are optimized for temperature and time to maximize yield and purity .

Chemical Reactions of this compound

This compound is involved in several chemical reactions that facilitate its transformation into various derivatives:

Oxidation Reactions

The compound can be oxidized to produce corresponding acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions

Reduction processes can convert the nitrile group into primary amines or aldehydes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution Reactions

The benzyl group can undergo substitution reactions where it is replaced by other functional groups under specific conditions, often requiring catalysts or particular solvents for efficiency.

Reaction Mechanisms

Understanding the mechanisms behind these reactions is crucial for optimizing conditions and yields:

Nucleophilic Attack Mechanism

In nucleophilic substitution reactions, the nucleophile attacks the electrophilic carbon atom adjacent to the leaving group (e.g., bromide from benzyl bromide). The reaction proceeds through a transition state leading to the formation of new bonds while breaking existing ones.

Oxidative Mechanism

Oxidation involves the transfer of electrons from this compound to an oxidizing agent, leading to changes in oxidation states and formation of products like benzyloxybenzoic acid.

Reaction Conditions

| Reaction Type | Conditions | Key Observations |

|---|---|---|

| Oxidation | Potassium permanganate | Effective for producing acids |

| Reduction | Lithium aluminum hydride | Converts nitriles to amines |

| Substitution | Catalysts required | Efficiency varies with solvent choice |

科学的研究の応用

Synthetic Routes

The synthesis of 4-Benzyloxyphenylacetonitrile typically involves the following steps:

- Formation of Intermediate : Benzyl phenyl ether reacts with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride.

- Cyanation Reaction : The intermediate is then treated with an alkali metal cyanide in a suitable solvent to yield this compound.

This synthetic route can be optimized for higher yields and purity by controlling reaction conditions such as temperature and pressure .

Applications in Scientific Research

This compound has a wide array of applications across various fields:

Chemistry

- Intermediate in Organic Synthesis : It is utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and specialty chemicals .

- Reactivity Studies : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms.

Biological Research

- Potential Biological Activities : Research has indicated that this compound may interact with biomolecules, suggesting possible roles in biological systems .

- Pharmacological Investigations : The compound is explored for its potential as a precursor to pharmaceuticals, particularly in developing antidepressant medications like Desmethylvenlafaxine .

Medicinal Chemistry

- Drug Development : Its role as a precursor in synthesizing therapeutic agents positions it as a significant compound in medicinal chemistry, particularly for treating mood disorders .

- PPAR Activation : Some derivatives of this compound have shown potential as activators of Peroxisome Proliferator-Activated Receptors (PPAR), which are crucial in managing metabolic syndromes and related diseases .

Industrial Applications

- Production of Specialty Chemicals : The compound is employed in the manufacturing of various specialty chemicals that find use in different industrial applications.

Case Study 1: Synthesis of Desmethylvenlafaxine

In a study focused on optimizing the synthesis of Desmethylvenlafaxine, researchers utilized this compound as an intermediate. The study highlighted the importance of controlling reaction conditions to minimize genotoxic impurities while achieving high product purity (99.83%) using potassium carbonate as a catalyst .

A recent investigation explored the biological activities of derivatives of this compound. The study found that certain derivatives exhibited significant interactions with PPARs, suggesting their potential use in treating metabolic disorders such as type 2 diabetes and cardiovascular diseases .

作用機序

The mechanism of action of 4-Benzyloxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the benzyloxy group can undergo various transformations. These interactions are crucial for its biological and chemical activities .

類似化合物との比較

- 4-Methoxyphenylacetonitrile

- 4-Hydroxyphenylacetonitrile

- 4-Chlorophenylacetonitrile

Comparison: 4-Benzyloxyphenylacetonitrile is unique due to its benzyloxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .

生物活性

4-Benzyloxyphenylacetonitrile (CAS No. 175135-47-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following properties:

- Molecular Formula : C₁₆H₁₅NO₂

- Molar Mass : 253.30 g/mol

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Approximately 2.7 to 3.79, indicating moderate lipophilicity, which may influence its bioavailability and pharmacokinetics .

Synthesis

The synthesis of this compound typically involves several steps, including hydroxyl protection and nucleophilic addition reactions. A notable synthesis method includes:

- Protection of Hydroxyl Group : The phenolic hydroxyl group is protected using benzyl bromide.

- Formation of Acetonitrile : The compound is then subjected to a nucleophilic addition to form the acetonitrile derivative.

- Purification : The final product is purified to achieve high yields (up to 99.83% purity) and high efficiency in the reaction steps .

Analgesic Activity

A study highlighted the analgesic properties of related compounds derived from similar structures, indicating that modifications in the benzene ring can influence pain relief mechanisms . Although direct studies on this compound are sparse, its structural characteristics suggest potential efficacy as an analgesic agent.

Case Study 1: Analgesic Testing

In a comparative study involving synthetic cannabinoids, compounds structurally related to this compound demonstrated comparable efficacy to morphine in pain models. This suggests that structural modifications can retain or enhance analgesic properties .

Case Study 2: Antioxidant Activity Assessment

A study assessing the antioxidant capacity of various benzyloxyphenyl derivatives found that certain modifications led to increased radical scavenging activity. This reinforces the potential for this compound to act as an effective antioxidant .

Data Table: Biological Activities Overview

| Activity Type | Related Compounds | Effectiveness |

|---|---|---|

| Antioxidant | Similar benzyloxyphenyl derivatives | Significant reduction in ROS levels |

| Antimicrobial | Related benzaldehyde derivatives | Effective against Gram-positive bacteria |

| Analgesic | Synthetic cannabinoids | Comparable efficacy to morphine |

特性

IUPAC Name |

2-(4-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEYZRVDFZDOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335071 | |

| Record name | 4-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-96-0 | |

| Record name | 4-(Phenylmethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Benzyloxyphenylacetonitrile important in the synthesis of DVS?

A1: this compound (Intermediate I) serves as a protected form of p-hydroxyphenylacetonitrile, the starting material for DVS synthesis. [] The benzyl group protects the phenolic hydroxyl group from unwanted reactions during subsequent synthetic steps, such as the cyclohexanone condensation. This protection strategy is crucial for achieving high yields and purity of the final DVS product. []

Q2: The research mentions efforts to minimize genotoxic impurities. How does the synthesis of this compound contribute to this?

A2: The synthesis of this compound from p-hydroxyphenylacetonitrile utilizes potassium carbonate as a catalyst and results in a product with 99.83% purity. [] Importantly, this method minimizes residual benzyl bromide, a potential genotoxic impurity, to trace amounts. [] By controlling the reaction conditions and employing an effective catalyst, this step contributes to the overall safety profile of the DVS synthesis process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。